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Compound of Interest

Compound Name: 1-Octyne

Cat. No.: B7767660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of 1-octyne in several key

organic transformations: hydrogenation, hydrosilylation, polymerization, and cycloaddition. Due

to the specific nature of kinetic data, this document leverages experimental findings for 1-
octyne where available, and supplements this with data from closely related alkynes and

alkenes to provide a comprehensive comparative context.

Data Presentation
The following tables summarize the available quantitative kinetic data for the reactions of 1-
octyne and analogous compounds.

Table 1: Hydrogenation Reaction Kinetics
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Substrate Catalyst Rate Law
Activation
Energy (Ea)

Rate
Constant
(k)

Reference
Compound

1-Butyne Pd/Al₂O₃

rate =

k[H₂]¹[1-

butyne]⁻¹

15.5 kcal/mol

(4.6 ± 0.1)

mol/(kg·s) at

44°C

Yes

4-Octyne

[Pd{(m,m'-

(CF₃)₂C₆H₃)-

bian}(ma)]

rate = k[4-

octyne]⁰·⁶⁵[Pd

][H₂]

Not Reported Not Reported Yes

1-Octyne Ag/Al₂O₃ Not Reported Not Reported

99%

conversion at

140°C, 30 bar

No

Table 2: Hydrosilylation Reaction Kinetics

Substrate Catalyst Silane
Key Kinetic
Parameter

Value

1-Hexyne

[RhBr(CO)

(κ²C,N-

tBuImCH₂PyCH₂

OMe)]

HSiMe₂Ph
Activation

Energy (ΔG‡)

19.8 ± 2.0

kcal/mol

1-Octyne

[RhBr(CO)

(κ²C,N-

tBuImCH₂PyCH₂

OMe)]

HSiMe₂Ph
Reaction Time

for Completion
20 min

Table 3: Polymerization Reaction Kinetics
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Monomer
Catalyst
System

Apparent
Activation
Energy (Ea)

Notes
Reference
Compound

1-Octene TiCl₄-AlEt₃ 37.62 kJ/mol
Heterogeneous

Ziegler-Natta
Yes

1-Octene TiCl₄-AlEt₂Br 44.03 kJ/mol
Heterogeneous

Ziegler-Natta
Yes

1-Octene
VO(acac)₂-AlEt₃

/ -AlEt₂Br
44.5 kJ/mol Homogeneous Yes

1-Octyne Not Specified Not Reported
Data not readily

available
No

Table 4: Azide-Alkyne Cycloaddition (Click Chemistry) Kinetics

Reaction Type Catalyst Alkyne Type

Second-Order
Rate Constant
(k) with Benzyl
Azide (M⁻¹s⁻¹)

Key
Characteristic
s

CuAAC Copper(I)
Terminal (e.g., 1-

Octyne)
~1 - 10⁴

Very fast,

potential

cytotoxicity from

copper.

SPAAC None
Strained

Cyclooctynes

Highly variable

(e.g., BCN:

~0.14)

Catalyst-free,

ideal for in vivo

applications.

RuAAC Ruthenium(II)
Terminal and

Internal
Not Reported

Provides 1,5-

disubstituted

triazoles.

Experimental Protocols
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Detailed methodologies for key kinetic experiments are provided below. These protocols can be

adapted for specific research needs.

Kinetic Monitoring of Alkyne Hydrogenation by Gas
Chromatography
This protocol describes a method to determine the rate law and activation energy of 1-octyne
hydrogenation.

Materials:

1-Octyne

Hydrogen gas (high purity)

Catalyst (e.g., Pd/Al₂O₃)

Anhydrous, degassed solvent (e.g., hexane)

Internal standard (e.g., dodecane)

Gas-tight syringes

Reaction vessel (e.g., Parr autoclave) equipped with temperature and pressure controls, and

a sampling valve

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

Reactor Setup: Charge the reaction vessel with the catalyst and solvent under an inert

atmosphere.

Reactant Introduction: Add a known concentration of 1-octyne and the internal standard to

the reactor.

Reaction Initiation: Seal the reactor, purge with hydrogen, and then pressurize to the desired

hydrogen pressure. Heat the reactor to the target temperature and begin vigorous stirring to
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initiate the reaction. This is time zero (t=0).

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture through the

sampling valve. Quench the reaction in the aliquot immediately (e.g., by cooling and

exposure to air).

GC Analysis: Analyze the quenched samples by GC-FID to determine the concentrations of

1-octyne, 1-octene, and octane relative to the internal standard.

Data Analysis: Plot the concentration of 1-octyne versus time. The initial rate can be

determined from the initial slope of this curve. By varying the initial concentrations of 1-
octyne and the hydrogen pressure in a series of experiments, the reaction orders with

respect to each reactant can be determined using the method of initial rates. The rate

constant, k, can then be calculated. To determine the activation energy, repeat the

experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).

Kinetic Monitoring of 1-Octyne Hydrosilylation by ¹H
NMR Spectroscopy
This protocol outlines the use of in-situ ¹H NMR to monitor the kinetics of 1-octyne
hydrosilylation.

Materials:

1-Octyne

Hydrosilane (e.g., HSiMe₂Ph)

Catalyst (e.g., Rhodium complex)

Anhydrous, degassed deuterated solvent (e.g., CDCl₃)

Internal standard (e.g., anisole)

NMR tubes with J. Young valves

Procedure:
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Sample Preparation: In a glovebox, prepare a stock solution of the catalyst and the internal

standard in the deuterated solvent. In a separate vial, prepare a stock solution of 1-octyne
and the hydrosilane.

NMR Tube Charging: Charge an NMR tube with a known volume of the 1-
octyne/hydrosilane solution.

Reaction Initiation: Place the NMR tube in the NMR spectrometer and allow the temperature

to equilibrate. Acquire an initial ¹H NMR spectrum (t=0). Inject a known volume of the catalyst

solution into the NMR tube to initiate the reaction.

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

Data Analysis: Integrate the signals corresponding to the disappearance of the acetylenic

proton of 1-octyne and the Si-H proton of the hydrosilane, and the appearance of the vinylic

protons of the product(s), relative to the internal standard. Plot the concentration of 1-octyne
over time to determine the reaction order and the rate constant.

Kinetic Monitoring of 1-Octyne Polymerization by ¹H
NMR Spectroscopy
This protocol, adapted from the study of a related enyne, describes how to monitor the kinetics

of 1-octyne polymerization.

Materials:

1-Octyne (monomer)

Catalyst (e.g., Ziegler-Natta or metallocene catalyst)

Anhydrous, degassed deuterated solvent (e.g., toluene-d₈)

Internal standard (e.g., mesitylene)

NMR tubes with J. Young valves

Procedure:
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Stock Solution Preparation: In a glovebox, prepare a stock solution of the catalyst and a

separate stock solution of 1-octyne and the internal standard in the deuterated solvent.

Reaction Initiation: Charge an NMR tube with the 1-octyne/internal standard solution. Place

the tube in the NMR spectrometer and allow it to reach the desired temperature. Initiate the

polymerization by injecting a known volume of the catalyst solution.

Spectral Acquisition: Acquire ¹H NMR spectra at regular intervals.

Kinetic Analysis: Monitor the decrease in the integral of the acetylenic proton signal of 1-
octyne relative to the integral of the internal standard. Plot the concentration of the monomer

over time to determine the rate of polymerization and the reaction order.

Determination of Second-Order Rate Constant for
CuAAC of 1-Octyne by ¹H NMR
This protocol details a method for determining the kinetics of the copper-catalyzed azide-alkyne

cycloaddition (click chemistry) of 1-octyne.

Materials:

1-Octyne

An azide (e.g., benzyl azide)

Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and sodium ascorbate)

Ligand (optional, e.g., TBTA)

Deuterated solvent (e.g., DMSO-d₆)

Internal standard (e.g., 1,3,5-trimethoxybenzene)

NMR tubes

Procedure:
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Sample Preparation: In an NMR tube, dissolve 1-octyne and the internal standard in the

deuterated solvent to known initial concentrations. Acquire an initial ¹H NMR spectrum (t=0).

Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper(I)

catalyst (and ligand, if used). To start the reaction, add a precise volume of this solution to

the NMR tube containing the alkyne. To ensure pseudo-first-order kinetics, one of the

reactants (e.g., the azide) should be in at least a 10-fold excess.

Data Acquisition: Acquire a series of ¹H NMR spectra over time.

Data Analysis: Monitor the disappearance of the acetylenic proton signal of 1-octyne and the

appearance of the triazole proton signal. Plot the natural logarithm of the 1-octyne
concentration versus time. The slope of the resulting line will be the pseudo-first-order rate

constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the initial

concentration of the reactant in excess.

Mandatory Visualization
Reaction Pathways and Experimental Workflows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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